

# **<sup>13</sup>C NMR spectral data for 5-Chloro-2-nitrobenzyl alcohol**

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## **Compound of Interest**

**Compound Name:** 5-Chloro-2-nitrobenzyl alcohol

**Cat. No.:** B146375

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An In-depth Technical Guide to the <sup>13</sup>C NMR Spectral Data of **5-Chloro-2-nitrobenzyl alcohol**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral data for the compound **5-Chloro-2-nitrobenzyl alcohol**. Due to the limited availability of public domain spectral data, this document outlines the expected spectral characteristics and provides a generalized, robust experimental protocol for the acquisition of such data.

## **Chemical Structure and Carbon Numbering**

The chemical structure of **5-Chloro-2-nitrobenzyl alcohol**, with the systematic numbering of the carbon atoms for NMR assignment, is presented below.

Caption: Chemical structure of **5-Chloro-2-nitrobenzyl alcohol** with IUPAC numbering for carbon atoms.

## **<sup>13</sup>C NMR Spectral Data**

As of the latest search, specific, publicly available, and assigned <sup>13</sup>C NMR chemical shift data for **5-Chloro-2-nitrobenzyl alcohol** is limited. However, based on established principles of <sup>13</sup>C NMR spectroscopy and data for analogous structures, the expected chemical shift ranges for

each carbon atom are summarized in the table below. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Carbon Atom	Assignment	Expected Chemical Shift ( $\delta$ ) in ppm
C1	C-CH <sub>2</sub> OH	135 - 145
C2	C-NO <sub>2</sub>	145 - 155
C3	C-H	120 - 130
C4	C-H	125 - 135
C5	C-Cl	130 - 140
C6	C-H	120 - 130
C7	CH <sub>2</sub> OH	60 - 70

Note: These are predicted ranges. Experimental verification is required for precise assignments.

## Experimental Protocol for <sup>13</sup>C NMR Spectroscopy

The following section details a standardized experimental protocol for acquiring a high-quality <sup>13</sup>C NMR spectrum of **5-Chloro-2-nitrobenzyl alcohol**.

### Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity **5-Chloro-2-nitrobenzyl alcohol**.
- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) is a common choice for this type of compound due to its excellent dissolving power. Alternatively, chloroform-d (CDCl<sub>3</sub>) can be used.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0 ppm.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

## NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard  $^{13}\text{C}$  NMR experiment on a 400 MHz (or higher) spectrometer:

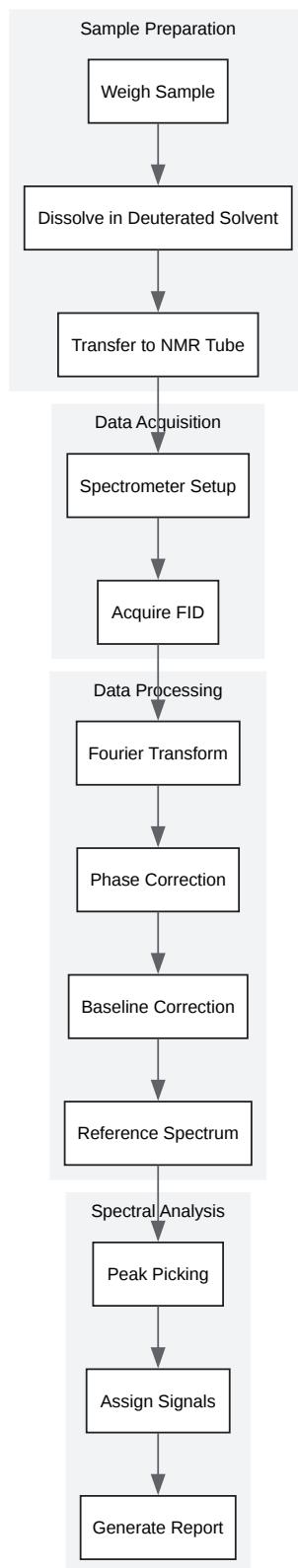
- Spectrometer: Bruker Avance series (or equivalent)
- Probe: 5 mm Broadband Observe (BBO) probe
- Nucleus Observed:  $^{13}\text{C}$
- Pulse Program: zgpg30 (Bruker) or a similar pulse sequence with proton decoupling.
- Acquisition Parameters:
  - Spectral Width (SW): 200-250 ppm (to cover the full range of expected carbon signals)
  - Number of Scans (NS): 1024 to 4096 (or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio)
  - Relaxation Delay (D1): 2.0 seconds (a longer delay may be necessary for quaternary carbons)
  - Acquisition Time (AQ): 1.0 - 1.5 seconds
  - Temperature: 298 K (25 °C)

## Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0-2.0 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).
- Peak Picking: Identify and list all significant peaks in the spectrum.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data interpretation.



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Caption: Experimental workflow for  $^{13}\text{C}$  NMR analysis of **5-Chloro-2-nitrobenzyl alcohol**.

This guide provides a foundational understanding and a practical approach for obtaining and interpreting the  $^{13}\text{C}$  NMR spectrum of **5-Chloro-2-nitrobenzyl alcohol**. For definitive spectral assignments, it is recommended to perform additional NMR experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation spectroscopy (HSQC, HMBC).

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